molecular formula C12H13NO6 B7813679 4-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-nitrobenzoic acid CAS No. 362469-92-9

4-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-nitrobenzoic acid

Cat. No.: B7813679
CAS No.: 362469-92-9
M. Wt: 267.23 g/mol
InChI Key: YCMITCOIYKPNDE-UHFFFAOYSA-N
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Description

4-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-nitrobenzoic acid is an organic compound that combines the functionality of a nitro group, a benzoic acid, and a t-butyl ester group. This complex molecular architecture finds usage in various fields, including synthetic chemistry and pharmaceutical development, due to its versatile reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available 2-nitrobenzoic acid.

  • Esterification: : The initial step involves converting the 2-nitrobenzoic acid into its methyl ester derivative using methanol and sulfuric acid as a catalyst.

  • Tert-Butyl Protection: : The ester group is then replaced with a t-butyl ester group via transesterification using t-butanol and an acid catalyst like hydrochloric acid.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain pure 4-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-nitrobenzoic acid.

Industrial Production Methods: For large-scale production, similar steps are followed, but reagents and catalysts are optimized for cost and efficiency. Automation and continuous flow chemistry techniques can be employed to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.

  • Substitution: : The benzoic acid and t-butyl ester groups allow for various substitution reactions, including nucleophilic aromatic substitution (S_NAr).

  • Hydrolysis: : Under acidic or basic conditions, the t-butyl ester can be hydrolyzed back to the corresponding carboxylic acid.

Common Reagents and Conditions

  • Reduction: : Palladium catalyst with hydrogen gas.

  • Substitution: : Various nucleophiles such as amines or thiols can be used.

  • Hydrolysis: : Acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

  • Reduction: : 4-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-aminobenzoic acid.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

  • Hydrolysis: : 4-carboxy-2-nitrobenzoic acid.

Scientific Research Applications

Chemistry

  • Building Blocks: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Prodrug Design: : Utilized in pharmaceutical chemistry to modify drug properties.

Biology

  • Bioconjugation: : Employed in attaching biochemical tags to proteins and other biomolecules for detection and analysis.

Medicine

  • Drug Development: : Serves as a precursor or intermediate in the synthesis of pharmaceutical agents.

  • Antibacterial Agents: : Its derivatives have been studied for antibacterial activity.

Industry

  • Materials Science: : Used in the preparation of polymer precursors and other materials with specialized properties.

Mechanism of Action

Reduction: : The nitro group reduction involves the transfer of electrons and protons, facilitated by a palladium catalyst, to form an amino group.

Molecular Targets and Pathways

  • The compound's reactivity with various biological molecules, such as proteins and nucleic acids, forms the basis of its applications in bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzoic Acid: : Lacks the t-butyl ester group, resulting in different reactivity and applications.

  • 4-Aminobenzoic Acid: : Contains an amino group instead of a nitro group, leading to different chemical properties and uses.

Uniqueness

  • The combination of the nitro group, benzoic acid, and t-butyl ester in 4-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-nitrobenzoic acid confers unique reactivity patterns and makes it a valuable intermediate in both synthetic and medicinal chemistry.

This detailed article offers a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-12(2,3)19-11(16)7-4-5-8(10(14)15)9(6-7)13(17)18/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMITCOIYKPNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207798
Record name 4-(1,1-Dimethylethyl) 2-nitro-1,4-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362469-92-9
Record name 4-(1,1-Dimethylethyl) 2-nitro-1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362469-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) 2-nitro-1,4-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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